molecular formula C21H25N3O4 B11440095 3,4,5-trimethoxy-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}benzamide

3,4,5-trimethoxy-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}benzamide

Cat. No.: B11440095
M. Wt: 383.4 g/mol
InChI Key: BFDMTQHVRADUFD-UHFFFAOYSA-N
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Description

3,4,5-TRIMETHOXY-N-{[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}BENZAMIDE is a complex organic compound featuring a trimethoxyphenyl group and a benzodiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-TRIMETHOXY-N-{[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}BENZAMIDE typically involves multiple steps, starting with the preparation of the trimethoxyphenyl intermediate. This intermediate is then coupled with the benzodiazole moiety through a series of reactions, including nucleophilic substitution and amide bond formation. Common reagents used in these reactions include organoborane reagents for coupling and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,4,5-TRIMETHOXY-N-{[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

3,4,5-TRIMETHOXY-N-{[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}BENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-TRIMETHOXY-N-{[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-TRIMETHOXY-N-{[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}BENZAMIDE is unique due to the combination of the trimethoxyphenyl group and the benzodiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H25N3O4

Molecular Weight

383.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]benzamide

InChI

InChI=1S/C21H25N3O4/c1-13(2)24-16-9-7-6-8-15(16)23-19(24)12-22-21(25)14-10-17(26-3)20(28-5)18(11-14)27-4/h6-11,13H,12H2,1-5H3,(H,22,25)

InChI Key

BFDMTQHVRADUFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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